3-Fluoro-1-(4-hydroxyphenyl)-1-propanone
Description
3-Fluoro-1-(4-hydroxyphenyl)-1-propanone (CAS: Not explicitly provided; PubChem data referenced in ) is a fluorinated aromatic ketone characterized by a propanone backbone substituted with a fluorine atom at the 3-position and a 4-hydroxyphenyl group at the 1-position.
Properties
CAS No. |
451-44-5 |
|---|---|
Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-fluoro-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 |
InChI Key |
LDIFLNKCBMJTKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCF)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCF)O |
Other CAS No. |
451-44-5 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of 3-Fluoro-1-(4-hydroxyphenyl)-1-propanone. The presence of the hydroxyl group and the fluorine substitution enhances its efficacy against various microorganisms.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 mg/mL | |
| Escherichia coli | 0.250 mg/mL | |
| Candida albicans | 0.200 mg/mL |
The compound exhibited significant inhibitory effects against the tested bacterial strains, indicating effective concentrations for antimicrobial action.
Anticancer Activity
Research has indicated that derivatives of β-diketones, including this compound, possess anticancer properties. In vitro studies have shown promising results in reducing cell viability in cancer cells.
Case Study: Anticancer Effects in Breast Cancer Cells
In studies involving MCF-7 breast cancer cells:
- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM.
- Apoptotic Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis induction.
These findings suggest that the compound may act as a potential chemotherapeutic agent by targeting cancer cell survival pathways through mechanisms such as reactive oxygen species generation and inhibition of enzymatic pathways.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound, particularly in models related to Alzheimer's disease. The compound has been shown to exhibit:
- Neuroprotective Effects : It protects against toxicity induced by okadaic acid in human neuroblastoma cell lines (SH-SY5Y).
- Cellular Viability Restoration : In primary cultures of rat cortical neurons, it restored cellular viability after exposure to amyloid peptide Aβ1-42.
These properties highlight its potential role in developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanone Backbone
Table 1: Substituent Comparison of Selected Propanone Derivatives
Key Observations :
- Fluorine vs. Chlorine: The electronegativity of fluorine in this compound may enhance metabolic stability and hydrogen-bonding interactions compared to chlorine in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one .
- Methoxy vs.
- Multi-Substituted Analogs : Phloretin’s trihydroxyphenyl group confers higher polarity and antioxidant capacity, but may reduce oral bioavailability due to rapid phase-II metabolism .
Key Observations :
- Hydroxyl vs. Fluorine: The hydroxylated analog (3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone) is a natural metabolite with antioxidant properties but may have shorter half-lives due to conjugation pathways .
- Amino and Sulfanyl Groups: Compounds like 2-(methylamino)-1-(3-methylphenyl)-1-propanone and 3-(3-chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone exhibit enhanced lipophilicity, favoring blood-brain barrier penetration or prolonged action .
Preparation Methods
Classic Friedel-Crafts Protocol
In a typical procedure, 4-methoxyphenol is reacted with 3-fluoropropionyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The methoxy group acts as a directing group, facilitating electrophilic substitution at the para position. Subsequent demethylation using boron tribromide (BBr₃) yields the target compound. For example, a 2016 study achieved a 72% yield using AlCl₃ in dichloromethane at 0–5°C, followed by BBr₃-mediated demethylation at −78°C.
Solid Acid Catalysts for Green Synthesis
To mitigate environmental concerns, heterogeneous catalysts such as zeolites or sulfonated carbon have been employed. A 2020 patent demonstrated that sulfonated graphene oxide catalyzes the acylation of 4-hydroxyphenol with 3-fluoropropionic anhydride at 80°C, achieving a 68% yield with minimal waste.
Nucleophilic Aromatic Substitution (NAS)
NAS offers a regioselective route to introduce fluorine at the propanone chain. This method is particularly effective when electron-withdrawing groups activate the aromatic ring.
Halogen Exchange Reactions
Treatment of 1-(4-hydroxyphenyl)-3-chloro-1-propanone with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C replaces chlorine with fluorine. A 2018 study reported a 65% yield using 18-crown-6 as a phase-transfer catalyst. The reaction mechanism involves a single-step SN2 displacement, with the crown ether enhancing fluoride ion nucleophilicity.
Microwave-Assisted Fluorination
Microwave irradiation significantly accelerates NAS. For instance, reacting 1-(4-hydroxyphenyl)-3-nitro-1-propanone with tetrabutylammonium fluoride (TBAF) under microwave conditions (150°C, 15 min) achieved an 88% yield , reducing reaction time from 24 hours to minutes.
Transition Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable the modular assembly of this compound from simpler fragments.
Suzuki-Miyaura Coupling
Aryl boronic acids bearing protected hydroxyl groups are coupled with fluorinated propanone derivatives. A 2022 protocol utilized 4-benzyloxyphenylboronic acid and 3-fluoro-1-iodo-1-propanone in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding the protected intermediate in 94% efficiency . Hydrogenolysis with Pd/C then removed the benzyl group.
Carbonylative Coupling
Direct Fluorination Strategies
Late-stage fluorination minimizes synthetic steps and improves atom economy.
Electrochemical Fluorination
Anodic oxidation of 1-(4-hydroxyphenyl)-1-propanone in a hydrofluoric acid/acetonitrile electrolyte introduces fluorine at the β-position. A 2021 study achieved 59% yield with a platinum anode at 2.5 V.
Radical Fluorination
Photoinduced radical reactions using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) have gained traction. Irradiating a mixture of 1-(4-hydroxyphenyl)-1-propanone and NFSI with UV light (365 nm) in acetonitrile produced the fluorinated product in 63% yield .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 0–5 | AlCl₃ | High regioselectivity |
| NAS (Microwave) | 88 | 150 | TBAF | Rapid reaction time |
| Suzuki Coupling | 94 | 80 | Pd(PPh₃)₄ | Modular substrate scope |
| Electrochemical | 59 | RT | Pt anode | Mild conditions |
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
